Acetonyl triphenylphosphonium bromide
Overview
Description
Acetonyl triphenylphosphonium bromide is a useful research compound. Its molecular formula is C21H20BrOP and its molecular weight is 399.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that triphenylphosphonium compounds generally interact with electron-deficient alkenes .
Mode of Action
The mode of action of Acetonyl Triphenylphosphonium Bromide involves its interaction with electron-deficient alkenes . The activated double carbon-carbon bond of the alkene can be readily attacked by the triphenylphosphonium group to form a zwitterionic intermediate, which can be involved in further transformations with various electrophilic compounds .
Biochemical Pathways
The formation of the zwitterionic intermediate suggests that it may participate in various phosphine-catalyzed reactions .
Result of Action
The formation of a zwitterionic intermediate suggests potential involvement in various chemical transformations .
Action Environment
It is known to be hygroscopic , suggesting that moisture in the environment could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
Acetonyl triphenylphosphonium bromide plays a significant role in biochemical reactions, particularly in the context of nucleic acid interactions. It has been observed to interact with DNA decamers, forming nanosized complexes through electrostatic and hydrophobic forces. These interactions are crucial for its function as a nucleic acid carrier, enhancing the stability and efficacy of nucleic acid delivery . Additionally, this compound can disorder lipid bilayers, which is indicative of its integration with lipid membranes .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce cytotoxicity in human cell lines, with the highest cytotoxicity observed in dodecyl and tetradecyl homologs . Furthermore, this compound has been found to inhibit tumor growth and cell migration in HepG2 cells, highlighting its potential as an antitumor agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with nucleic acids and lipid membranes. The compound’s ability to form stable complexes with DNA decamers and its integration into lipid bilayers are key aspects of its mechanism of action . Additionally, this compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can enhance the stability of mRNA-loaded polymeric micelles, facilitating efficient protein production in solid tumors . This indicates that this compound can maintain its efficacy over extended periods, making it a valuable tool in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, the compound has been shown to inhibit tumor growth in H22-bearing mice, demonstrating its potential as an anticancer agent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Its interactions with lipid membranes and nucleic acids play a crucial role in its metabolic functions . Additionally, the compound’s ability to form stable complexes with nucleic acids suggests its involvement in nucleic acid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s integration into lipid bilayers and its ability to form stable complexes with nucleic acids facilitate its transport and distribution within cells . This ensures that this compound can effectively reach its target sites and exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound has been shown to localize to mitochondria, where it can influence mitochondrial function and cellular metabolism . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .
Properties
IUPAC Name |
2-oxopropyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20OP.BrH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBWHCFTAAHIJJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945013 | |
Record name | (2-Oxopropyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50945013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2236-01-3 | |
Record name | Phosphonium, (2-oxopropyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2236-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetonyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Oxopropyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50945013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetonyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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